![molecular formula C12H12N4O3S B2800488 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide CAS No. 452951-67-6](/img/structure/B2800488.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide, also known as BDTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDTA is a synthetic compound that was first synthesized in 2010 by researchers at the University of California, San Francisco. Since then, BDTA has been studied extensively for its unique properties and potential applications.
Scientific Research Applications
Synthesis and Applications in Scientific Research
Synthesis Techniques : The synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives involves reactions of 4-amino-4H-1,2,4-triazole with acetyl chloride, showing the versatility of triazole-based compounds in chemical synthesis (Ashvin D. Panchal & P. Patel, 2011).
Antimicrobial and Antitumor Activity : Research on similar compounds has demonstrated antimicrobial and antitumor activities. For instance, a study on 1,2,4-triazole moiety combined with benzimidazole rings showed significant anthelmintic activity (P. S. Kumar & J. Sahoo, 2014), and another on benzothiazole derivatives exhibited considerable anticancer activity (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).
Anti-diabetic Potential : A specific synthesis aimed at creating anti-diabetic agents involved compounds with a structure closely related to the one , indicating a potential application in the treatment of type-2 diabetes (M. Abbasi et al., 2023).
Biological Activity Evaluation : Novel triazole-based compounds have been synthesized and evaluated for their biological activities, including antimicrobial and tyrosinase inhibitory effects, suggesting their potential in developing new therapeutic agents (Mubashir Hassan et al., 2022).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c17-11(6-20-12-13-7-14-16-12)15-8-1-2-9-10(5-8)19-4-3-18-9/h1-2,5,7H,3-4,6H2,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDKWHREDLJPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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